Ethyl 2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C14H14ClN3O4S2 and its molecular weight is 387.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Researchers have synthesized novel derivatives involving the core structure of Ethyl 2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate. These compounds have demonstrated significant potential as plant growth regulators (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Antimicrobial Applications
- The compound's derivatives have shown promising antimicrobial properties. One study synthesized and evaluated a series of derivatives for their in vitro antitumor activities against human tumor cell lines, indicating the potential for medical applications in cancer treatment (A. Almasirad et al., 2016).
Molecular Modeling and Pharmacological Evaluation
- Molecular modeling techniques have been employed to design, synthesize, and evaluate derivatives of this compound as anti-inflammatory and analgesic agents. The studies suggest potential therapeutic applications, considering their significant in vitro anti-inflammatory activity (Anas M H Shkair et al., 2016).
Synthesis of Polyfunctionally Substituted Heterocyclic Compounds
- The compound has been used as a base for synthesizing various heterocyclic derivatives. These compounds have been evaluated for antimicrobial and surface activities, highlighting the versatility of this chemical structure in creating functionally diverse molecules (R. El-Sayed, Amani Shaldom, & Layla Al Mazrouee, 2015).
α-Glucosidase Inhibitors for Diabetes Treatment
- Recent research has focused on synthesizing derivatives of this compound as α-glucosidase inhibitors, a significant step in the treatment of type 2 diabetes. These studies show the potential of these compounds in developing effective non-sugar-based inhibitors for diabetes management (Mina Saeedi et al., 2020).
Hit-to-Lead Evolution in Drug Development
- The compound has been a target in drug development processes, particularly in the hit-to-lead evolution of receptor antagonists. This involves understanding the compound's interactions with various receptors and optimizing its properties for therapeutic applications (J. Pothier et al., 2012).
Synthesis of Innovative Heterocycles for Insecticidal Activity
- Innovative heterocycles incorporating a thiadiazole moiety, related to this compound, have been synthesized and assessed for insecticidal activity against agricultural pests (A. Fadda et al., 2017).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
ethyl 2-[[5-[[2-(4-chlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S2/c1-2-21-12(20)8-23-14-18-17-13(24-14)16-11(19)7-22-10-5-3-9(15)4-6-10/h3-6H,2,7-8H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTAIQUMEXZIFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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